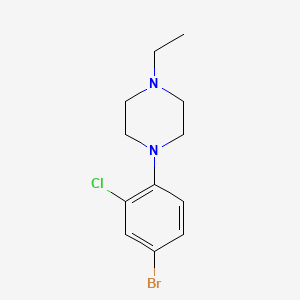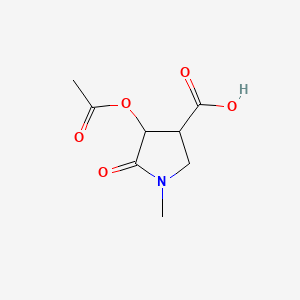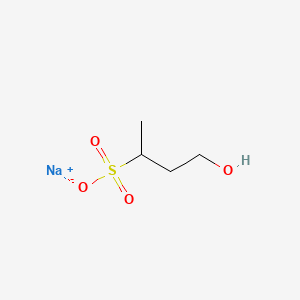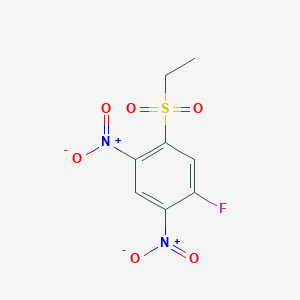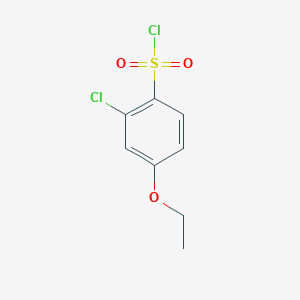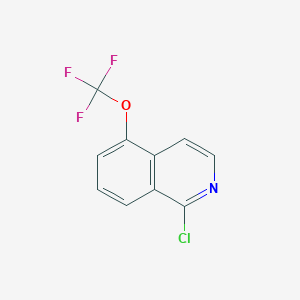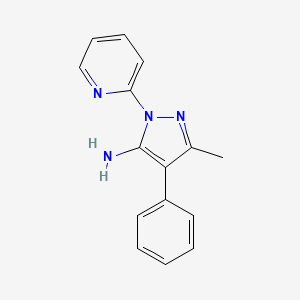
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyridin-2-yl group at the 1-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one with suitable aryl and pyridyl reagents . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met tyrosine kinase, a receptor involved in cell growth and differentiation . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]thiazole derivatives: These compounds have a thiazole ring fused to the pyrazole core, imparting different chemical properties.
Uniqueness
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C15H14N4 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-11-14(12-7-3-2-4-8-12)15(16)19(18-11)13-9-5-6-10-17-13/h2-10H,16H2,1H3 |
Clé InChI |
ZVHGELVFJHKKHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


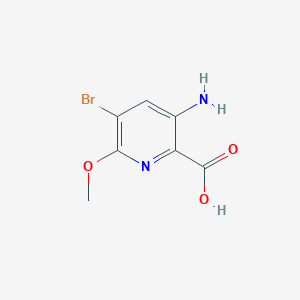
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
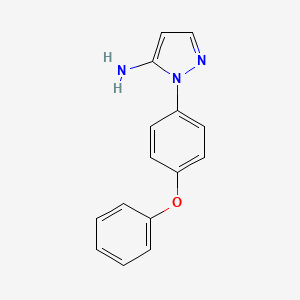
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
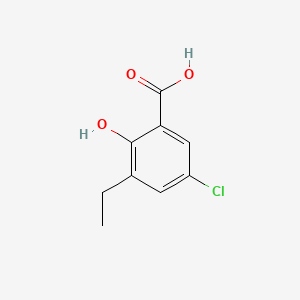
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
